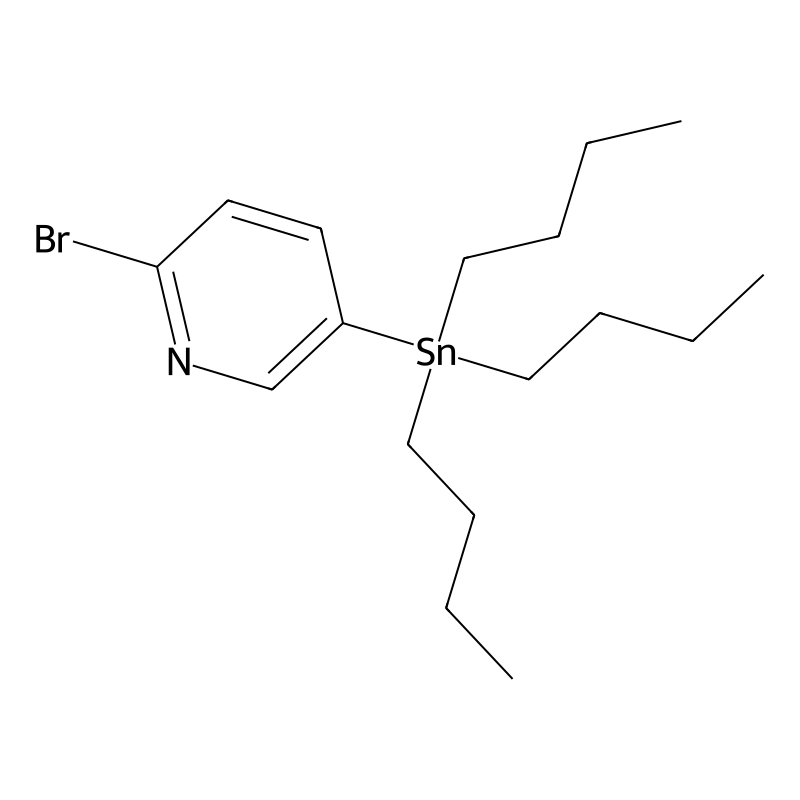

2-Bromo-5-(tributylstannyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Functionalization:

2-Bromo-5-(tributylstannyl)pyridine is an organotin compound with a five-membered aromatic ring (pyridine) containing a bromine atom at the second position and a tributylstannyl group at the fifth position. Research has explored methods for synthesizing this compound. One study describes its preparation through a metalation reaction of 2-bromopyridine with butyllithium, followed by reaction with tributyltin chloride []. This demonstrates its potential as a building block for further functionalization via the reactive tributylstannyl group.

2-Bromo-5-(tributylstannyl)pyridine is a chemical compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol. This compound features a pyridine ring substituted at the 5-position with a tributylstannyl group and at the 2-position with a bromine atom. The presence of the tributylstannyl group enhances its utility in various synthetic applications, particularly in organometallic chemistry. The compound is typically represented by the SMILES notation CCCC[Sn](CCCC)(CCCC)c1cn=cc(c1)Br .

2-Bromo-5-(tributylstannyl)pyridine is particularly known for its role in Stille cross-coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds. This reaction involves the coupling of an organotin compound with an organic halide, facilitated by a palladium catalyst. The compound can also undergo oxidative reactions, leading to various derivatives, including pyridine N-oxides .

The synthesis of 2-Bromo-5-(tributylstannyl)pyridine typically involves the following steps:

- Preparation of 2-Bromopyridine: The starting material is 2-bromopyridine, which can be synthesized through bromination of pyridine derivatives.

- Tributylstannylation: The tributylstannyl group can be introduced via a nucleophilic substitution reaction where tributylstannane reacts with the brominated pyridine under suitable conditions, often using a palladium catalyst to facilitate the reaction .

2-Bromo-5-(tributylstannyl)pyridine finds applications primarily in organic synthesis and materials science:

- Organic Synthesis: It serves as a versatile building block in the synthesis of various organic compounds through cross-coupling reactions.

- Materials Science: The compound can be utilized in developing new materials with unique electronic properties, particularly in organic electronics .

Several compounds share structural characteristics with 2-Bromo-5-(tributylstannyl)pyridine. Below is a comparative analysis highlighting its uniqueness:

| Compound Name | Structure Features | Similarity Score |

|---|---|---|

| 2-Bromo-5-methylpyridine | Methyl group at position 5 | 0.89 |

| 2-Bromo-6-(tributylstannyl)pyridine | Tributylstannyl group at position 6 | 0.84 |

| 4-Bromo-2-(tributylstannyl)pyridine | Tributylstannyl group at position 4 | 0.83 |

| 3-Bromo-4-methylpyridine | Methyl group at position 4 | 0.82 |

| 2-Bromo-4-fluoro-5-methylpyridine | Fluoro group at position 4 | 0.81 |

The presence of the tributylstannyl group and bromine substitution distinguishes this compound from others, particularly in its application in organometallic chemistry and potential biological interactions .

The synthesis of 2-bromo-5-(tributylstannyl)pyridine primarily relies on lithiation-stannylation sequences. A standard approach involves treating 2-bromopyridine with n-butyllithium (n-BuLi) at cryogenic temperatures (−78°C) in tetrahydrofuran (THF), generating a reactive lithiated intermediate at the 5-position of the pyridine ring. Subsequent quenching with tributyltin chloride introduces the tributylstannyl group, yielding the target compound. This method capitalizes on the directing effects of the bromine atom, which stabilizes the lithiated species through resonance and inductive effects.

Alternative pathways include using lithium tetramethylpiperidide (LiTMP) as a stronger base for substrates with competing directing groups, though this may alter regioselectivity in polyhalogenated pyridines. The lithiation step must be conducted under inert atmospheres (e.g., argon) to prevent decomposition of the organolithium intermediate.

Optimization of Reaction Conditions for Tributyltin Incorporation

Optimizing reaction conditions is critical for maximizing yield and minimizing side reactions. Key parameters include:

- Solvent Selection: THF is preferred for its ability to stabilize lithiated intermediates, but dichloromethane has shown improved regioselectivity in certain cases by reducing solvent coordination.

- Temperature Control: Maintaining temperatures below −75°C during lithiation prevents premature decomposition or polymerization of intermediates.

- Stoichiometry: A 1.2:1 molar ratio of n-BuLi to 2-bromopyridine ensures complete deprotonation, while a slight excess of tributyltin chloride (1.2–1.5 equivalents) drives stannylation to completion.

- Reaction Monitoring: Quenching aliquots with deuterated water followed by nuclear magnetic resonance (NMR) analysis confirms successful lithiation before stannylation.

Table 1 compares yields under varying conditions:

| Solvent | Temperature (°C) | n-BuLi Equiv. | Yield (%) |

|---|---|---|---|

| THF | −78 | 1.2 | 85 |

| Dichloromethane | −90 | 1.5 | 72 |

| THF/Et₂O | −78 | 1.3 | 78 |

Purification Strategies for Organotin-Pyridine Hybrids

Purification challenges arise from the air- and moisture-sensitive nature of organotin compounds. Common strategies include:

- Distillation: Short-path vacuum distillation (140–150°C at 5×10⁻⁶ Torr) effectively separates 2-bromo-5-(tributylstannyl)pyridine from polymeric byproducts.

- Chromatography: Silica gel columns treated with 10% potassium fluoride (KF) and 5% triethylamine (TEA) mitigate destannylation by neutralizing acidic sites on silica. Alumina-based columns offer superior stability for tin-containing compounds but require careful solvent selection (e.g., hexane/ethyl acetate).

- Aqueous Workup: Extraction with dichloromethane followed by washing with saturated ammonium chloride removes residual tin halides.

Table 2 evaluates purification methods:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| KF/TEA Silica Column | 95 | 60 |

| Vacuum Distillation | 97 | 75 |

| Alumina Chromatography | 93 | 68 |

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing the molecular structure of 2-Bromo-5-(tributylstannyl)pyridine. Multiple NMR nuclei provide complementary structural information, with proton, carbon-13, and tin-119 nuclei being particularly informative for this organotin compound.

Proton Nuclear Magnetic Resonance Spectroscopy

Proton NMR analysis of 2-Bromo-5-(tributylstannyl)pyridine in deuterated chloroform reveals distinct spectral regions characteristic of the compound's structural components [1]. The tributyltin moiety displays characteristic aliphatic proton signals with methyl protons appearing as a triplet at 0.87 parts per million with a coupling constant of 7.3 hertz, integrating for nine protons [1]. The methylene protons of the butyl chains manifest as complex multiplets spanning 1.01 to 1.64 parts per million, representing eighteen protons total [1].

The pyridine aromatic protons exhibit distinctive chemical shifts reflecting the electronic environment created by both the bromine substituent and the tributylstannyl group. The proton at position 4 of the pyridine ring appears as a multiplet between 7.02 and 7.17 parts per million [1]. The remaining aromatic protons at positions 3 and 6 resonate in the downfield region between 7.39 and 8.73 parts per million [1]. This chemical shift pattern is consistent with the substitution pattern and electronic effects of the heterocyclic nitrogen and halogen substituent.

The high purity of the compound, determined to be 97 percent by proton NMR integration, confirms the reliability of the spectroscopic data for structural determination [2] [3]. The coupling patterns and chemical shift values provide unambiguous evidence for the proposed molecular structure and substitution pattern.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of 2-Bromo-5-(tributylstannyl)pyridine. The spectrum displays multiple carbon environments spanning from 9.73 to 164.5 parts per million, encompassing both aliphatic and aromatic carbon atoms [1]. The aliphatic carbons of the tributyltin groups appear in the upfield region, with methyl carbons typically resonating around 13-14 parts per million and methylene carbons at higher chemical shifts due to the deshielding effect of the tin atom.

The aromatic carbons of the pyridine ring exhibit characteristic chemical shifts in the 120-160 parts per million region [4] [5]. The carbon bearing the tributylstannyl substituent experiences significant downfield shifting due to the electron-withdrawing nature of the tin center, while the carbon bearing the bromine substituent shows the expected deshielding effect of the halogen. The pyridine nitrogen atom creates additional perturbations in the carbon chemical shifts, with carbons ortho and para to nitrogen typically appearing at distinct chemical shift positions.

The carbon directly bonded to tin exhibits characteristic coupling to the tin nucleus, manifesting as satellites in the carbon spectrum due to the magnetic tin isotopes. This tin-carbon coupling provides definitive evidence for the direct bonding between the organotin moiety and the pyridine ring.

Tin-119 Nuclear Magnetic Resonance Spectroscopy

Tin-119 NMR spectroscopy offers unique insights into the electronic environment of the tin center in 2-Bromo-5-(tributylstannyl)pyridine. The tin nucleus resonates at -66.32 parts per million relative to tetramethyltin standard [1]. This chemical shift value is characteristic of tetracoordinate tin environments with alkyl and aryl substituents [6] [7].

The tin-119 chemical shift provides information about the coordination geometry and electronic environment around the tin atom. The observed chemical shift is consistent with tetrahedral coordination geometry typical of tributyltin compounds. The influence of the pyridine ring system on the tin chemical shift reflects the electronic communication between the aromatic system and the organotin center.

Tin-119 NMR also provides information about potential tin-nitrogen interactions. While the pyridine nitrogen does not directly coordinate to tin in this compound, the electronic effects of the heterocyclic nitrogen influence the overall electron density distribution, which is reflected in the tin chemical shift position.

Mass Spectrometric Determination of Molecular Composition

Mass spectrometry provides definitive molecular composition determination for 2-Bromo-5-(tributylstannyl)pyridine through accurate mass measurement and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 447, corresponding to the calculated exact mass of 447.05837 daltons for the molecular formula C17H30BrNSn [8].

Molecular Ion Characterization

The molecular ion peak exhibits the characteristic isotope pattern expected for organotin compounds containing bromine. The presence of multiple tin isotopes (116Sn, 118Sn, 120Sn, 122Sn, 124Sn) creates a complex isotope cluster that serves as a distinctive fingerprint for tin-containing compounds [9] [10]. The bromine isotopes (79Br and 81Br) contribute additional complexity to the isotope pattern, with the characteristic two-mass-unit separation and approximately 1:1 intensity ratio.

The stability of the molecular ion in electron ionization mass spectrometry varies with instrumental conditions and compound structure. For organotin compounds, the molecular ion peak intensity depends on the nature of the organic substituents and the tin oxidation state. The electron-withdrawing nature of both the bromine and pyridine substituents may influence the stability of the molecular ion.

Fragmentation Pattern Analysis

The fragmentation behavior of 2-Bromo-5-(tributylstannyl)pyridine follows predictable patterns observed for organotin compounds [9] [10]. Loss of butyl groups represents a major fragmentation pathway, with neutral loss of 57 mass units corresponding to C4H9 radical elimination. Sequential loss of multiple butyl groups generates a series of fragment ions at progressively lower masses.

The pyridine ring system can undergo independent fragmentation, generating characteristic nitrogen-containing fragment ions. The bond between the tin center and the pyridine ring represents a potential cleavage site, leading to separation of the organotin and pyridine moieties. The bromine substituent may be lost as a neutral radical, generating [M-79]+ and [M-81]+ fragment ions.

Electrospray ionization mass spectrometry offers alternative ionization conditions that may preserve the molecular ion while providing different fragmentation information [9]. The ionic nature of some organotin compounds makes them particularly suitable for electrospray analysis, potentially yielding complementary structural information to electron ionization methods.

Tin Isotope Pattern Recognition

The tin isotope pattern serves as a diagnostic tool for confirming the presence and number of tin atoms in the molecular structure. Tin possesses ten naturally occurring isotopes, with 120Sn being the most abundant at approximately 32.6 percent natural abundance [9]. The characteristic spacing and intensity distribution of tin isotope peaks provides unambiguous identification of organotin compounds.

High-resolution mass spectrometry enables precise determination of elemental composition through accurate mass measurement. The mass defect associated with different elements allows discrimination between isobaric compounds and confirmation of the proposed molecular formula. For 2-Bromo-5-(tributylstannyl)pyridine, the combination of accurate mass and isotope pattern provides definitive molecular composition assignment.

X-ray Crystallographic Studies of Stannylated Pyridine Derivatives

X-ray crystallographic analysis of stannylated pyridine derivatives provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 2-Bromo-5-(tributylstannyl)pyridine was not found in the literature, related organotin pyridine compounds offer insights into the expected structural parameters and packing arrangements.

Molecular Geometry and Bond Parameters

Organotin compounds typically exhibit tetrahedral coordination geometry around the tin center, with bond angles ranging from 107.5 to 112.8 degrees [6]. The tin-carbon bond lengths in tributyltin compounds generally fall within the range of 2.12 to 2.17 angstroms, depending on the electronic properties of the substituents [11] [12]. The tin-carbon bond to the pyridine ring may exhibit slight lengthening compared to alkyl tin-carbon bonds due to the aromatic character of the pyridine system.

The pyridine ring maintains its planar geometry with typical carbon-carbon and carbon-nitrogen bond lengths characteristic of aromatic heterocycles [13] [14] [15]. Carbon-carbon bond lengths in the pyridine ring range from 1.33 to 1.39 angstroms, while carbon-nitrogen bonds typically measure 1.33 to 1.34 angstroms [15]. The presence of the tributylstannyl substituent may cause minor perturbations in these bond lengths due to electronic effects.

The bromine substituent introduces additional structural considerations, with carbon-bromine bond lengths typically around 1.90 angstroms. The halogen substituent may influence the overall molecular conformation and intermolecular packing through halogen bonding interactions and van der Waals contacts.

Conformational Analysis and Molecular Packing

The tributyltin moiety exhibits conformational flexibility due to rotation around the tin-carbon bonds. The butyl chains can adopt various conformations, with extended and gauche arrangements being energetically accessible. The preferred conformation in the solid state depends on intermolecular packing forces and crystal packing efficiency.

Intermolecular interactions in stannylated pyridine derivatives include van der Waals forces, potential hydrogen bonding involving the pyridine nitrogen, and halogen bonding from the bromine substituent [16] [13]. The tin center may participate in weak intermolecular contacts, contributing to the overall crystal packing arrangement.

The pyridine ring can engage in π-π stacking interactions with other aromatic systems, although the presence of bulky tributyltin and bromine substituents may sterically hinder such interactions [14]. The balance between favorable intermolecular contacts and steric repulsion determines the ultimate crystal packing motif.

Crystallographic Space Group and Unit Cell Parameters

Organotin compounds crystallize in various space groups depending on their molecular symmetry and packing preferences. Triclinic and monoclinic crystal systems are commonly observed for asymmetric organotin compounds [11] [12]. The unit cell parameters reflect the molecular dimensions and packing efficiency, with larger unit cells typically required to accommodate bulky tributyltin substituents.

Temperature-dependent crystallographic studies can reveal information about molecular motion and phase transitions. Some organotin compounds exhibit temperature-induced changes in crystal packing or conformational disorder, providing insights into the dynamic behavior of these molecules in the solid state [17].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard